

Application Notes and Protocols for TVB-3166 in Cell Culture

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Compound of Interest

Compound Name: TVB-3166

Cat. No.: B10799404

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of **TVB-3166**, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cancer cell culture experiments. The information is intended to assist in the design and execution of studies investigating the anti-tumor effects of FASN inhibition.

Introduction

TVB-3166 is an orally-available, reversible, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1][2] FASN is overexpressed in many cancer types and is associated with tumor progression, chemoresistance, and poor prognosis.[3][4] **TVB-3166** exerts its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and disrupting key signaling pathways in cancer cells.[1][3][5]

Mechanism of Action: **TVB-3166** inhibits FASN, leading to a depletion of palmitate, a crucial substrate for the synthesis of more complex lipids. This disruption in lipid metabolism affects cellular processes that are vital for cancer cell growth and survival, including membrane structure, signaling, and energy metabolism.[1] Specifically, FASN inhibition has been shown to disrupt lipid raft architecture and inhibit the PI3K-Akt-mTOR and β -catenin signaling pathways.[3][5]

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times of **TVB-3166** in various cancer cell lines as reported in the literature.

Table 1: In Vitro Efficacy of **TVB-3166** in Various Cell Lines

Cell Line	Cancer Type	Parameter	Value	Incubation Time	Reference
Various (50 cell lines)	Breast, Colon, Lung, Ovary, Pancreas, Prostate, Hematopoietic	IC50	Varies	7 days	[6]
CALU-6	Non-small-cell lung cancer	Cellular IC50	0.10 μ M	24 hours	[2]
CALU-6	Non-small-cell lung cancer	Palmitate Synthesis IC50	0.081 μ M	Not Specified	[4]
Biochemical Assay	Cell-free	FASN IC50	42 nM	Not Applicable	[1][7]
Cellular Assay	General	Palmitate Synthesis IC50	81 nM	Not Specified	[1][2]
HEK293T-hACE2, Caco-2, MEF-hACE2	Not Applicable (SARS-CoV-2 research)	EC50	11 nM	16 hours pre-treatment, 24 hours post-infection	[7]
Colorectal Cancer Cell Lines (Panel)	Colorectal Cancer	Proliferation Inhibition	Effective at 0.2 μ M	7 days	[8]
PC3-TxR, DU145-TxR	Taxane-Resistant Prostate Cancer	Synergistic Effect with Docetaxel	10 μ M	72 hours	[9]

Table 2: Experimental Conditions for **TVB-3166** Treatment

Cell Line	Seeding Density	Media	TVB-3166 Concentration(s)	Incubation Time	Assay	Reference
CALU-6, COLO-205, OVCAR-8, 22Rv1	Not Specified	Growth Media	0.02, 0.2, 2.0 μ M	96 hours	Western Blot	[4]
COLO-205, A549	Not Specified	Growth Media	0.2 μ M	48 hours	TCF promoter-driven luciferase expression	[4]
COLO-205, A549	Not Specified	Growth Media	0.2 μ M	96 hours	Western Blot	[4]
HEK293T-hACE2	1 x 10 ⁵ cells/well (24-well plate)	Culture Medium	Starting at 320 nM (four-fold serial dilution)	16 hours (pre-treatment)	SARS-CoV-2 Infection Assay	[7]
Caco-2	2 x 10 ⁵ cells/well (24-well plate)	Culture Medium	Starting at 320 nM (four-fold serial dilution)	16 hours (pre-treatment)	SARS-CoV-2 Infection Assay	[7]
MEF-hACE2	5 x 10 ⁴ cells/well (24-well plate)	Culture Medium	Starting at 320 nM (four-fold serial dilution)	16 hours (pre-treatment)	SARS-CoV-2 Infection Assay	[7]
PC3, PC3-TxR, DU145-TxR	2000-3000 cells/well (96-well plate)	RPMI 1640 + 10% FBS	Various (for synergy studies)	72 hours	Cell Viability Assay (CCK-8)	[9]

Colorectal Cancer Cell Lines (Panel)	Not Specified	Normal Medium + 10% FBS	0.2 µM	7 days (media and drug changed on day 4)	Cell Proliferatio n (Cell Count)	[8]
50 Tumor Cell Lines	Not Specified	Advanced MEM + 1% charcoal- stripped FBS	Varies	7 days	Cell Viability (Cell Titer Glo)	[6]

Experimental Protocols

Cell Viability and Proliferation Assays

This protocol is a general guideline for assessing the effect of **TVB-3166** on cancer cell viability and proliferation.

Materials:

- Cancer cell line of interest
- Complete growth medium (e.g., RPMI 1640, DMEM) with 10% Fetal Bovine Serum (FBS)
- **TVB-3166** stock solution (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
- Plate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.

- **Drug Preparation:** Prepare serial dilutions of **TVB-3166** in complete growth medium. A common starting concentration for a dose-response curve is 10 μ M, with 2- to 10-fold serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
- **Treatment:** Remove the overnight culture medium and add 100 μ L of the prepared **TVB-3166** dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for the desired period. Incubation times can range from 24 hours to 7 days, depending on the cell line and experimental goals.^{[2][6][8][9]} For longer incubation periods (e.g., 7 days), the medium and drug may need to be replenished.^[8]
- **Viability Assessment:** At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, for CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of **TVB-3166** that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of **TVB-3166**'s effect on key signaling proteins.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- Complete growth medium
- **TVB-3166** stock solution
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti- β -catenin, anti-PARP, anti-Actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of **TVB-3166** (e.g., 0.02, 0.2, 2.0 μ M) for a specified time (e.g., 96 hours).^[4]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cellular Palmitate Synthesis Assay

This protocol measures the direct inhibitory effect of **TVB-3166** on de novo palmitate synthesis.

Materials:

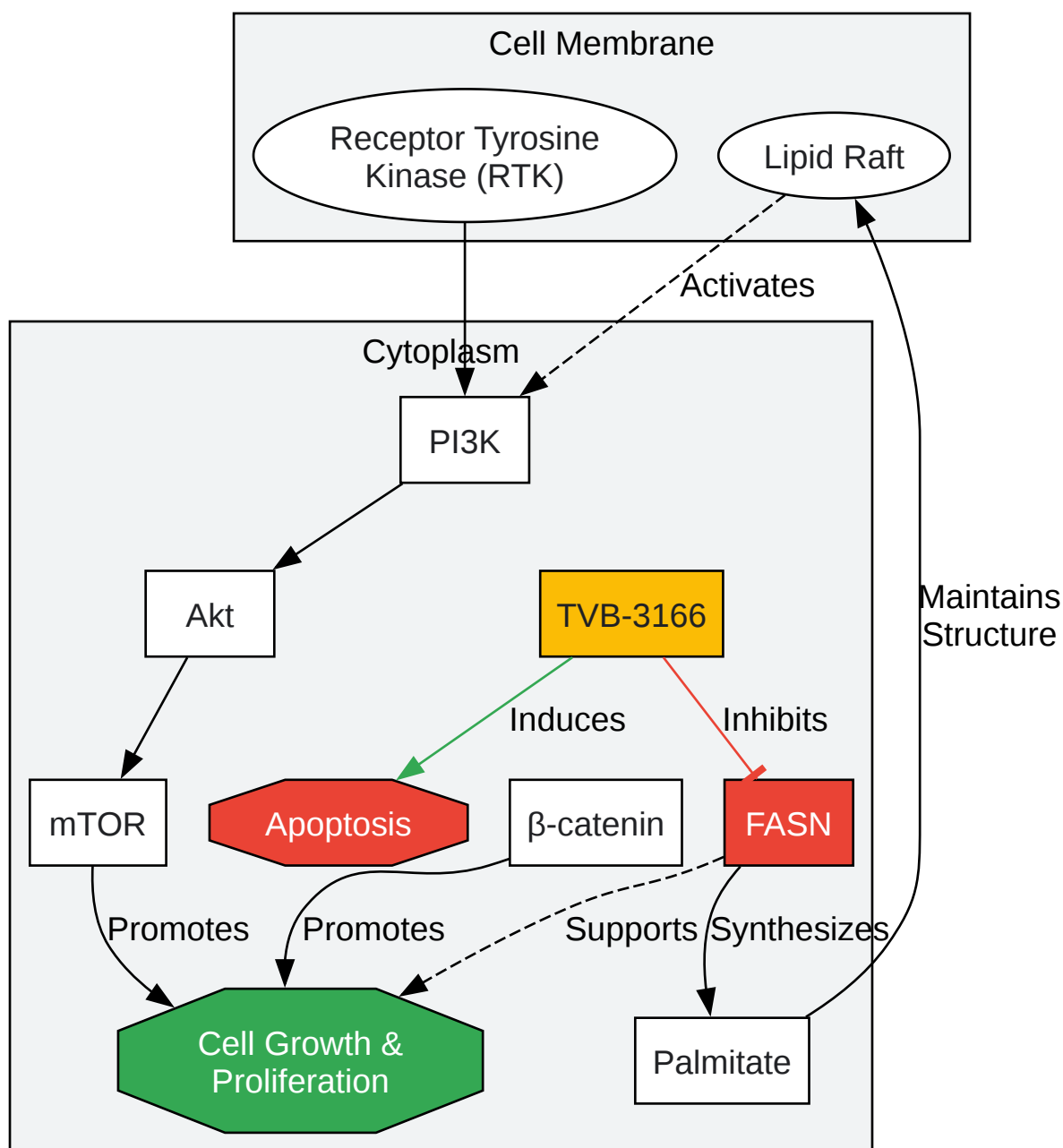
- Cancer cell line of interest
- Cell culture plates
- Complete growth medium
- **TVB-3166** stock solution
- ^{13}C -labeled acetate
- Reagents for lipid extraction (e.g., methanol, chloroform)
- Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

- Cell Treatment: Culture cells in the presence of various concentrations of **TVB-3166** for a defined period.
- Metabolic Labeling: Add ^{13}C -labeled acetate to the culture medium and incubate for a specific duration (e.g., 18 hours) to allow for its incorporation into newly synthesized fatty acids.[\[4\]](#)
- Lipid Extraction: Harvest the cells and extract the total lipids.
- Fatty Acid Analysis: Saponify the lipid extracts to release the fatty acids and convert them to fatty acid methyl esters (FAMES).
- GC-MS Analysis: Analyze the FAMES by GC-MS to quantify the amount of ^{13}C -labeled palmitate, which reflects the rate of de novo synthesis.
- Data Analysis: Calculate the inhibition of palmitate synthesis at different **TVB-3166** concentrations to determine the IC50 value.

Visualizations

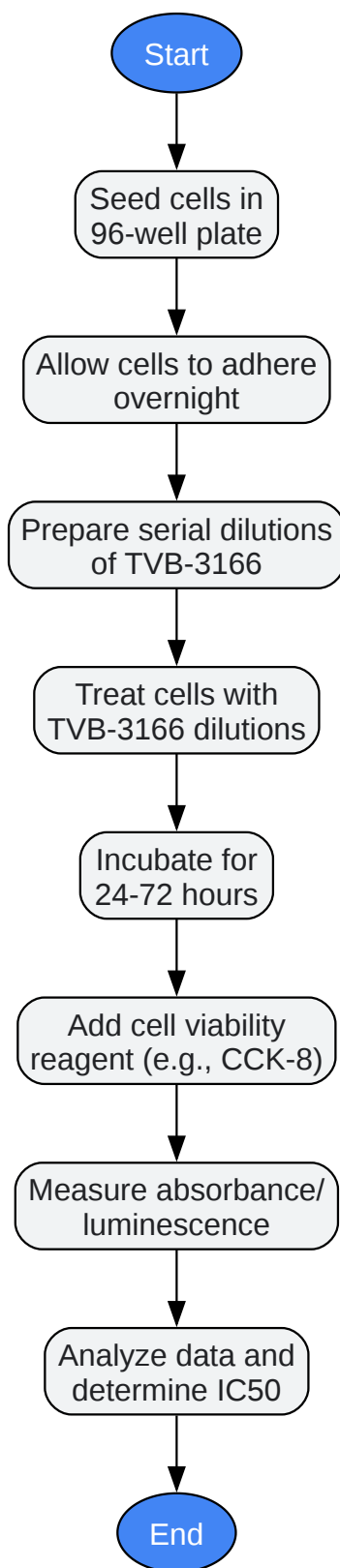
Signaling Pathway of TVB-3166 Action



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Caption: Mechanism of action of **TVB-3166**.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for a cell viability assay.

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